molecular formula C20H15BrClNO3S B11141428 2-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzamide

2-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzamide

Cat. No.: B11141428
M. Wt: 464.8 g/mol
InChI Key: QGLUHUZYBTZIJH-UHFFFAOYSA-N
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Description

2-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzamide is an organic compound with a complex structure that includes bromine, chlorine, and sulfonyl functional groups

Preparation Methods

The synthesis of 2-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzamide typically involves multiple steps. One common method includes the bromination of benzamide followed by sulfonylation and subsequent coupling with 4-chlorophenyl and 4-methylphenyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonyl and benzamide groups.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzamide include:

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C20H15BrClNO3S

Molecular Weight

464.8 g/mol

IUPAC Name

2-bromo-N-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C20H15BrClNO3S/c1-14-6-10-16(11-7-14)23(20(24)18-4-2-3-5-19(18)21)27(25,26)17-12-8-15(22)9-13-17/h2-13H,1H3

InChI Key

QGLUHUZYBTZIJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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